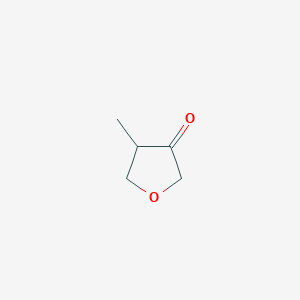

4-Methyloxolan-3-one

Description

Contextualization within Cyclic Ketone Chemistry

Cyclic ketones, particularly lactones like oxolanones, are fundamental structural motifs in organic chemistry, appearing in numerous natural products and pharmaceuticals. Their inherent reactivity, stemming from the carbonyl group and the strained or unstrained ring system, makes them valuable intermediates for synthesizing more complex molecules. Oxolanones, specifically, are five-membered lactones (gamma-lactones) that can undergo a variety of reactions, including nucleophilic attack at the carbonyl carbon, alpha-functionalization, and ring-opening reactions. The presence of a methyl group at the 4-position of the oxolanone ring in 4-methyloxolan-3-one influences its electronic and steric properties, potentially affecting its reactivity and selectivity in chemical transformations compared to unsubstituted oxolanones. Research into gamma-butyrolactone (B3396035) synthesis, for instance, highlights the importance of these structures as versatile building blocks in organic synthesis, with methods like palladium-catalyzed carbonylative esterification of allenoic acids yielding these derivatives efficiently acs.orgorganic-chemistry.org. 2-Methyltetrahydrofuran-3-one (also known as 2-methyloxolan-3-one) is another related compound frequently studied for its solvent properties and use as a building block in pharmaceuticals and fine chemicals chemimpex.comhmdb.cachemimpex.comchemicalbook.com.

Stereochemical Considerations and Isomeric Forms of Oxolanones

The presence of substituents on the oxolanone ring can introduce chirality, leading to stereoisomers. In this compound, the carbon at the 4-position bearing the methyl group is a chiral center. Depending on the synthesis route and the nature of other substituents, additional chiral centers can arise, such as in compounds like (3S,4R)-4-methyloxolan-3-ol smolecule.com or (3R,4S)-3-[(1R)-1-hydroxyethyl]-4-methyloxolan-2-one np-mrd.org. The specific stereochemistry of these compounds is crucial, as enantiomers and diastereomers can exhibit distinct biological activities and chemical reactivities. Consequently, enantioselective synthesis and chiral resolution techniques are vital in producing specific stereoisomers of oxolanones for targeted applications, particularly in medicinal chemistry and the synthesis of biologically active molecules nih.govmdpi.comnjust.edu.cnresearchgate.net. For example, the synthesis of chiral 2-oxazolidinones, another class of heterocyclic compounds, relies heavily on the stereochemical control of epoxide and isocyanate coupling reactions nih.gov. Similarly, the preparation of chiral gamma-butyrolactone derivatives often involves stereoselective transformations, ensuring the correct configuration at chiral centers researchgate.netorgsyn.orggoogle.com.

Current Research Landscape and Interdisciplinary Significance of this compound

While direct research specifically detailing "this compound" as a primary subject is less abundant in the provided snippets compared to broader oxolanone or gamma-butyrolactone research, related structures and the general class of oxolanones are actively investigated. Compounds like 4-ethyl-3-(3-methyloxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one are explored for their potential biological activities, including antimicrobial and antifungal properties, and are used as building blocks in organic synthesis . Similarly, derivatives such as 3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one are studied for potential applications in pharmaceuticals and agrochemicals due to observed antimicrobial, antifungal, and anticancer properties ontosight.ai. The general oxolanone scaffold is recognized for its presence in natural products and its utility in medicinal chemistry for developing new drug candidates nih.govmdpi.comnih.govunipd.it. The compound 2-methyloxolan-3-one, a close relative, is widely used as a solvent in organic synthesis and in the flavor and fragrance industry, and is also explored for pharmaceutical development chemimpex.comhmdb.cachemimpex.comchemicalbook.com. The research into oxolanones highlights their interdisciplinary significance, bridging organic synthesis, medicinal chemistry, and materials science.

Identifying Key Research Gaps and Future Investigative Avenues

Despite the established utility of the oxolanone framework, specific research gaps concerning this compound itself remain. Detailed studies on its specific reactivity profiles, comprehensive stereochemical investigations of its various isomers, and exploration of its direct applications as a synthetic intermediate for high-value compounds are areas that could benefit from further research. While related compounds show promise in medicinal chemistry ontosight.ai, the specific biological activities and mechanisms of action of this compound require dedicated investigation. Future research could focus on:

Stereoselective Synthesis: Developing more efficient and selective methods for synthesizing specific enantiomers and diastereomers of this compound.

Exploration of Reactivity: Investigating novel transformations and catalytic methods that utilize this compound as a key building block.

Medicinal Chemistry Applications: Screening this compound and its derivatives for a broader range of biological activities, including enzyme inhibition, antimicrobial, and anticancer properties, with detailed structure-activity relationship (SAR) studies.

Materials Science: Exploring its potential incorporation into novel polymers or functional materials, leveraging its cyclic structure and functional groups.

Data Tables

While specific experimental data tables for this compound were not directly found in the provided snippets, data from related compounds and general oxolanone chemistry can illustrate the types of information relevant to research.

Table 1: Physicochemical Properties of Related Oxolanone Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| 2-Methyltetrahydrofuran-3-one (2-Methyloxolan-3-one) | C₅H₈O₂ | 100.12 | 119-121 | 1.04 | 1.428-1.432 |

| This compound | C₅H₈O₂ | 100.12 | Not specified | Not specified | Not specified |

| (2-Methyloxolan-2-yl)methanol | C₆H₁₂O₂ | 116.16 | ~136 (estimated) | Not specified | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

4-methyloxolan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-2-7-3-5(4)6/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMAHWLGPQOVSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89364-27-2 | |

| Record name | 4-methyloxolan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methyloxolan 3 One and Its Direct Derivatives

Established Synthetic Pathways to the 4-Methyloxolan-3-one Core

Enantioselective Synthesis via Asymmetric Reduction of 4-Methyltetrahydrofuran-3-one

A primary strategy for accessing enantiomerically enriched 4-methyloxolan-3-ol (B1265937), a direct precursor to the ketone, involves the asymmetric reduction of the corresponding prochiral ketone, 4-methyltetrahydrofuran-3-one. This transformation is a key step that establishes the stereocenter at the 3-position. While specific data for the asymmetric reduction of 4-methyltetrahydrofuran-3-one is not abundant in readily available literature, the principles of asymmetric ketone reduction are well-established and can be applied. Catalytic asymmetric hydrogenation and transfer hydrogenation are powerful tools for this purpose, often employing chiral transition metal complexes. mdpi.com

For instance, iridium-P,N catalysts have been shown to be highly effective in the asymmetric hydrogenation of a wide range of tetrasubstituted acyclic enones, achieving high yields and enantioselectivities. chemistryviews.org Similarly, rhodium-catalyzed asymmetric hydrogenation has been successfully applied to γ-butenolides to furnish chiral γ-butyrolactones with excellent conversion and enantiomeric excess (ee). rsc.orgrsc.org These methodologies, utilizing chiral phosphine (B1218219) ligands, create a chiral environment around the metal center, dictating the facial selectivity of hydride attack on the carbonyl group.

| Catalyst System | Substrate Type | Product Type | Conversion (%) | Enantiomeric Excess (ee, %) |

| Rh/ZhaoPhos | γ-Butenolides | γ-Butyrolactones | >99 | 99 |

| Ir-P,N Ligands | Tetrasubstituted Acyclic Enones | Chiral Ketones | Quantitative | High |

This table presents data for analogous asymmetric reduction reactions, illustrating the potential efficacy of these catalyst systems for the synthesis of chiral this compound derivatives.

Chemoenzymatic Approaches for Stereocontrolled Synthesis

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry to achieve highly stereocontrolled outcomes. rsc.org For the synthesis of chiral this compound derivatives, enzymes such as reductases can be employed for the stereoselective reduction of a precursor ketone. These biocatalytic reductions often proceed with high enantioselectivity under mild reaction conditions.

A pertinent example, although not directly on this compound, is the use of a one-pot ene reductase (ERED)/imine reductase (IRED) cascade to convert α,β-unsaturated aldehydes into chiral amines with excellent enantiomeric excess (97 to >99% ee). rsc.org This highlights the potential of enzymatic cascades to construct chiral centers with high fidelity. In the context of this compound, a chemoenzymatic approach could involve the enzymatic resolution of a racemic mixture of 4-methyloxolan-3-ol or the asymmetric reduction of a suitable precursor.

Multi-Step Synthesis Strategies from Diverse Precursors

Multi-step synthesis provides a versatile platform for the construction of the this compound core from a range of acyclic starting materials. nih.gov These strategies often involve the sequential formation of carbon-carbon and carbon-oxygen bonds to build the tetrahydrofuran (B95107) ring. While a specific multi-step synthesis for this compound is not detailed in the provided search results, general methods for tetrahydrofuran synthesis are applicable.

One common approach involves the cyclization of a functionalized acyclic precursor. For example, a multi-component synthesis of tetrahydrofurans has been developed based on an allylsilane [3+2] annulation, which couples two different aldehydes with an allylboronate to construct the ring system with good diastereoselectivity. nih.gov Another strategy involves the intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes and ketones, which can generate heterocyclic rings containing quaternary centers. organic-chemistry.org Such strategies could be adapted to incorporate a methyl group at the 4-position and a carbonyl or protected hydroxyl group at the 3-position of the acyclic precursor, leading to the desired this compound skeleton upon cyclization.

Development and Application of Novel Catalytic Systems

Chiral Catalyst Design and Optimization for Oxolanone Production

The design and optimization of chiral catalysts are paramount for the efficient and enantioselective synthesis of oxolanones like this compound. nih.govacs.orgnih.gov The development of novel ligands that can effectively control the stereochemical outcome of a reaction is a continuous area of research. For instance, planar-chiral bipyridine ligands have been utilized in copper-catalyzed [4+1] cycloadditions of α,β-unsaturated ketones with diazoacetates to produce highly substituted 2,3-dihydrofurans with good yield, diastereomeric ratio, and enantiomeric excess. nih.gov

The optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is also crucial for maximizing both yield and enantioselectivity. A zirconium-catalyzed asymmetric opening of meso-ketene acetals has been reported, which produces chiral monoprotected cis-1,2-diols in good yield and enantiomeric excess under mild conditions and with low catalyst loadings. nih.gov This demonstrates how catalyst optimization can lead to highly efficient and selective transformations that could be applied to the synthesis of this compound precursors.

| Catalyst System | Reaction Type | Product Type | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (ee, %) |

| Cu/Planar-Chiral Bipyridine | [4+1] Cycloaddition | 2,3-Dihydrofurans | 59-92 | 6:1 to >20:1 | 71-93 |

| (R,R)-(ebthi)ZrCl2 | Asymmetric Ring Opening | Chiral Diols | High | - | 92-96 |

This table showcases the performance of different chiral catalyst systems in the synthesis of substituted furan (B31954) and diol derivatives, highlighting the potential for high stereocontrol in the synthesis of this compound.

Biocatalytic Transformations in 4-Methyloxolanone Synthesis

Biocatalytic methods offer a green and highly selective alternative to traditional chemical catalysis for the synthesis of chiral molecules. acs.org Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. In the context of 4-methyloxolanone synthesis, biocatalysts could be employed for various key transformations.

Functionalization and Derivatization Reactions of this compound

The chemical reactivity of this compound offers a versatile platform for the synthesis of a variety of derivatives. The presence of a carbonyl group and a tetrahydrofuran ring allows for a range of functionalization and derivatization reactions, enabling the introduction of new functionalities and the modification of the core structure. These transformations can be broadly categorized into selective reactions at the carbonyl group and strategies aimed at modifying or expanding the oxolane ring.

Selective Transformations at the Carbonyl Group

The carbonyl group in this compound is a primary site for a multitude of chemical transformations, allowing for the synthesis of a diverse array of derivatives. These reactions are fundamental in modifying the electronic and steric properties of the molecule, paving the way for the creation of new compounds with potentially valuable applications.

Olefination Reactions: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for the conversion of the carbonyl group into a carbon-carbon double bond. By reacting this compound with a phosphorus ylide, a variety of substituted exo-methylene tetrahydrofuran derivatives can be synthesized. The choice of the ylide determines the nature of the substituent on the newly formed double bond, offering a high degree of synthetic flexibility.

Reductive Amination: Reductive amination provides a direct route to introduce nitrogen-containing functional groups. wikipedia.org This one-pot reaction typically involves the initial formation of an imine or enamine intermediate by reacting this compound with a primary or secondary amine, followed by in-situ reduction. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com This method is widely employed for the synthesis of cyclic amines, which are important structural motifs in many biologically active compounds. wikipedia.org The reaction conditions are generally mild and tolerant of various functional groups. organic-chemistry.org

Reduction to Alcohols: The carbonyl group can be readily reduced to a secondary alcohol, yielding 4-methyloxolan-3-ol. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) being the most common. The choice of reagent can influence the stereoselectivity of the reduction, potentially leading to the formation of either cis or trans isomers of the resulting alcohol. Biocatalytic reductions using ketoreductases offer a green and highly stereoselective alternative for the synthesis of chiral alcohols. researchgate.net

Formation of Cyanohydrins: The addition of hydrogen cyanide across the carbonyl double bond leads to the formation of cyanohydrins. This reaction is typically catalyzed by a base and provides a means to introduce a cyano group and a hydroxyl group simultaneously. The resulting cyanohydrin can be a versatile intermediate for further synthetic transformations.

Below is a table summarizing these selective transformations at the carbonyl group of this compound.

| Reaction Type | Reagents and Conditions | Product Type |

| Wittig Olefination | Phosphorus ylide (e.g., Ph3P=CHR) | Exo-methylene tetrahydrofuran |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | Substituted exo-methylene tetrahydrofuran |

| Reductive Amination | RNH2 or R2NH, reducing agent (e.g., NaBH3CN) | Substituted aminotetrahydrofuran |

| Reduction | NaBH4 or LiAlH4 | 4-Methyloxolan-3-ol |

| Cyanohydrin Formation | HCN, base catalyst | 4-cyano-4-hydroxy-methyloxolane |

Ring Modification and Expansion Strategies

Beyond functionalization of the carbonyl group, the tetrahydrofuran ring of this compound can be modified or expanded to generate larger heterocyclic systems. These transformations are valuable for accessing novel molecular scaffolds.

Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation is a classic reaction that converts ketones into esters or lactones. wikipedia.org In the case of cyclic ketones like this compound, this reaction results in the insertion of an oxygen atom adjacent to the carbonyl group, leading to the formation of a six-membered lactone. wikipedia.orgorganicchemistrytutor.com Common reagents for this oxidation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). organicchemistrytutor.com The regioselectivity of the oxygen insertion is governed by the migratory aptitude of the adjacent carbon atoms. For unsymmetrical ketones, the more substituted carbon atom generally migrates preferentially. organic-chemistry.org This reaction provides a direct route to expand the five-membered ring of this compound to a six-membered oxepane-type structure.

Tiffeneau-Demjanov Rearrangement: The Tiffeneau-Demjanov rearrangement offers a method for the one-carbon ring expansion of cyclic ketones. wikipedia.orgorganicreactions.org This reaction sequence typically begins with the conversion of the ketone to a cyanohydrin, followed by reduction of the nitrile to a primary amine, yielding a β-amino alcohol. Treatment of this amino alcohol with nitrous acid generates a diazonium ion, which then undergoes a rearrangement with concomitant ring expansion to afford a larger cyclic ketone. wikipedia.orgwikipedia.orgslideshare.netsynarchive.com Applying this methodology to this compound would lead to the formation of a six-membered tetrahydrooxazin-4-one derivative.

Photochemical Ring Expansion: Photochemical methods can also be employed for ring expansion. For instance, the irradiation of cyclic ketones in the presence of suitable reagents can lead to the formation of larger ring systems. While specific examples for this compound are not prevalent, photochemical approaches represent a potential avenue for novel ring expansion strategies.

The following table summarizes the key ring modification and expansion strategies applicable to this compound.

| Reaction Type | Key Reagents | Product Type |

| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Six-membered lactone |

| Tiffeneau-Demjanov Rearrangement | 1. HCN; 2. Reduction; 3. HNO2 | Six-membered cyclic ketone |

Integration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact and enhance sustainability. The synthesis of this compound and its derivatives can benefit from the application of these principles, focusing on the use of renewable feedstocks, safer solvents, and catalytic methods.

Biocatalysis: Enzymes offer a highly efficient and environmentally benign approach to chemical transformations. nih.gov In the context of this compound, biocatalysis can be employed for its synthesis and for the production of its chiral derivatives. For instance, the asymmetric reduction of a suitable precursor ketone can be achieved with high enantioselectivity using ketoreductases, providing access to optically active 4-methyloxolan-3-ols. researchgate.netnih.gov Transaminases can be utilized for the asymmetric synthesis of chiral amines from this compound. nih.govchimia.ch These enzymatic reactions are typically performed in aqueous media under mild conditions, avoiding the use of hazardous reagents and solvents. nih.gov

Use of Greener Oxidants: The Baeyer-Villiger oxidation, a key reaction for the ring expansion of this compound, traditionally employs peroxy acids that can be hazardous. The use of greener oxidants like hydrogen peroxide in combination with a suitable catalyst presents a more sustainable alternative. wikipedia.org Another environmentally friendly option is the use of Oxone (potassium peroxymonosulfate) in water, which can efficiently convert cyclic ketones to lactones under neutral pH conditions, avoiding the formation of hydroxy acid byproducts. acs.orgunimi.it

Alternative Reaction Media: The replacement of volatile organic solvents (VOCs) with more environmentally friendly alternatives is a core tenet of green chemistry. Ionic liquids and supercritical fluids are promising alternative reaction media. umk.plthepharmajournal.com Ionic liquids, with their low vapor pressure and high thermal stability, can serve as both solvents and catalysts in various reactions. mdpi.comdcu.ienih.gov Supercritical fluids, such as supercritical carbon dioxide (scCO2), offer advantages like non-toxicity, non-flammability, and ease of separation from the product. thepharmajournal.comresearchgate.netnih.gov

Catalytic Approaches: The use of catalytic methods is inherently greener than stoichiometric reactions as they reduce waste generation. For the synthesis and derivatization of this compound, the development of efficient and recyclable catalysts is crucial. This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste and production costs.

The table below highlights some green chemistry approaches applicable to the synthesis and derivatization of this compound.

| Green Chemistry Principle | Application in this compound Chemistry |

| Biocatalysis | Enantioselective reduction of the carbonyl group, asymmetric amination. |

| Use of Greener Oxidants | Hydrogen peroxide or Oxone for Baeyer-Villiger oxidation. |

| Alternative Reaction Media | Use of ionic liquids or supercritical fluids as solvents. |

| Catalysis | Development of recyclable heterogeneous catalysts for various transformations. |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Methyloxolan 3 One

Oxidative Transformations of the Oxolanone Ring System

The oxidation of the 4-methyloxolan-3-one ring system, specifically targeting the ketone functionality, is a key transformation. The Baeyer-Villiger oxidation is a prominent reaction in this context, converting cyclic ketones into lactones (cyclic esters) through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgnih.gov This reaction can be carried out using various oxidizing agents, including peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a Lewis acid. wikipedia.orgorganic-chemistry.org

The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgorganicchemistrytutor.com The peroxy acid then performs a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org The reaction proceeds via a concerted rearrangement where one of the alpha-carbons migrates to the adjacent oxygen of the peroxide group, cleaving the weak oxygen-oxygen bond and displacing a carboxylic acid molecule. wikipedia.orgyoutube.com

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the substituents attached to the carbonyl carbon. organic-chemistry.org The group that is better able to stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, the two potential migrating groups are the C2 methylene (B1212753) group (a primary alkyl) and the C4 methine group (a secondary alkyl). Due to the higher migratory aptitude of the secondary carbon, the oxygen atom is expected to insert between the carbonyl carbon (C3) and the C4 carbon, yielding 4-methyl-1,3-dioxan-2-one (B1600754) as the major product.

| Migrating Group | Relative Aptitude |

| Tertiary alkyl | Highest |

| Cyclohexyl | High |

| Secondary alkyl | High |

| Phenyl | Medium |

| Primary alkyl | Low |

| Methyl | Lowest |

This table illustrates the general trend of substituent migration in the Baeyer-Villiger oxidation. organic-chemistry.org

Reductive Chemistry and Formation of Corresponding Alcohols

The ketone functionality of this compound is susceptible to reduction by various hydride reagents to form the corresponding secondary alcohol, 4-methyloxolan-3-ol (B1265937). Sodium borohydride (B1222165) (NaBH₄) is a commonly used mild reducing agent that is highly effective for the reduction of aldehydes and ketones. commonorganicchemistry.comwikipedia.org The reaction is typically performed in protic solvents such as methanol (B129727) or ethanol. commonorganicchemistry.com

The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral alkoxide intermediate. In the subsequent step, the alkoxide is protonated by the solvent to yield the final alcohol product, 4-methyloxolan-3-ol. wikipedia.org Due to the planar nature of the carbonyl group, the hydride attack can occur from either face, potentially leading to a mixture of diastereomers if other stereocenters are present or created.

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used and will readily reduce the ketone. wikipedia.org However, NaBH₄ offers greater chemoselectivity, allowing for the reduction of ketones in the presence of less reactive functional groups like esters or amides, which are generally not reduced by NaBH₄ under standard conditions. commonorganicchemistry.comwikipedia.org

| Reagent | Formula | Typical Solvents | Reactivity Profile |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol, Water | Mild; reduces aldehydes and ketones. commonorganicchemistry.com |

| Lithium Aluminium Hydride | LiAlH₄ | Tetrahydrofuran (B95107), Diethyl ether | Strong; reduces ketones, esters, carboxylic acids, amides. wikipedia.org |

| Lithium Tri-sec-butylborohydride | Li(s-Bu)₃BH | Tetrahydrofuran | Strong, sterically hindered; often used for stereoselective reductions. |

Nucleophilic and Electrophilic Reactivity Studies of this compound

The reactivity of this compound is twofold, characterized by both nucleophilic and electrophilic behavior.

Nucleophilic Reactivity: The nucleophilicity of this compound arises from the formation of an enolate ion. The protons on the carbons alpha to the carbonyl group (C2 and C4) are acidic and can be removed by a suitable base, such as lithium diisopropylamide (LDA) or an alkoxide. wikipedia.orgmasterorganicchemistry.com Deprotonation at the C2 or C4 position results in the formation of a resonance-stabilized enolate, where the negative charge is delocalized between the alpha-carbon and the oxygen atom. wikipedia.org

These enolates are potent nucleophiles and can react with a variety of electrophiles, primarily through the alpha-carbon, in reactions such as alkylation, halogenation, and aldol (B89426) condensation. masterorganicchemistry.combham.ac.uk The choice of base and reaction conditions can influence the regioselectivity of enolate formation (i.e., whether deprotonation occurs at C2 or C4), leading to either the kinetic or thermodynamic enolate product. bham.ac.uk

Electrophilic Reactivity: The primary electrophilic site in this compound is the carbonyl carbon. This carbon is electron-deficient due to the polarization of the carbon-oxygen double bond and is therefore susceptible to attack by nucleophiles. nih.gov Reactions such as Grignard reactions, organolithium additions, and Wittig reactions involve the nucleophilic addition to this carbonyl carbon. The initial attack forms a tetrahedral alkoxide intermediate, which is then protonated upon workup to yield a tertiary alcohol (in the case of Grignard or organolithium reagents) or an alkene (in the case of the Wittig reaction).

Reaction Kinetics and Catalytic Mechanisms of Oxolanone Derivatives

Studies on the reaction kinetics of oxolanone derivatives provide insight into their reaction mechanisms. For instance, the acid-catalyzed hydrolysis of γ-lactones (a class of oxolanones) has been studied to understand the factors influencing ring stability and opening. acs.org The rate of hydrolysis is dependent on factors such as ring strain, substitution, and the concentration of the acid catalyst.

In catalytic transformations, such as the Baeyer-Villiger oxidation, the mechanism can be influenced by the catalyst used. While traditional methods use stoichiometric peracids, modern approaches employ catalytic systems. For example, Lewis acids can be used with hydrogen peroxide to catalyze the oxidation. organic-chemistry.org The Lewis acid activates the ketone by coordinating to the carbonyl oxygen, making it more electrophilic and susceptible to attack by the peroxide. Similarly, certain metal complexes and enzymes (Baeyer-Villiger monooxygenases) can catalytically and often enantioselectively perform this transformation, operating through distinct catalytic cycles. nih.gov These catalytic approaches are more atom-economical and environmentally benign. wikipedia.org

Investigations into Thermal and Photochemical Degradation Pathways

The stability of oxolanone derivatives under thermal and photochemical stress determines their environmental fate and shelf-life. Thermal degradation of such compounds can involve decarboxylation, dehydration, or rearrangement reactions, depending on the specific structure and the presence of other functional groups.

Photochemical degradation involves the absorption of light, which excites the molecule to a higher electronic state. For ketones like this compound, common photochemical reactions include Norrish Type I and Type II cleavages. A Norrish Type I reaction would involve the cleavage of one of the alpha-carbon bonds (C2-C3 or C3-C4), leading to the formation of a diradical intermediate that can undergo further reactions. The photochemistry of α,β-unsaturated γ-lactones has been shown to result in photoisomerization. acs.org The specific degradation pathways for this compound would depend on the wavelength of light used and the reaction environment. acs.org Studies on the photolysis of related compounds in aqueous solutions show that degradation often follows first-order kinetics. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Techniques for 4 Methyloxolan 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules. For 4-methyloxolan-3-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques offer comprehensive insights into its molecular architecture.

Comprehensive ¹H NMR and ¹³C NMR Spectral Analysis for Structure Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, on the other hand, reveals the carbon skeleton. For this compound (C₅H₈O₂), the ¹H NMR spectrum would typically show signals corresponding to the methyl group, the methylene (B1212753) groups adjacent to the oxygen and carbonyl, and the methine proton at the chiral center. The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon, the carbons of the oxolane ring, and the methyl carbon. The precise chemical shifts and coupling patterns are critical for confirming the proposed structure and identifying any potential isomers or impurities.

Application of Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional NMR techniques are invaluable for establishing detailed structural assignments and, where applicable, stereochemical relationships.

COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton coupling relationships, allowing for the tracing of spin systems within the molecule. This helps in connecting adjacent protons in the oxolane ring and the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, assigning specific proton signals to their corresponding carbon atoms. This is crucial for mapping the ¹H NMR spectrum onto the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons separated by two or three bonds. This technique is particularly useful for confirming the connectivity across quaternary carbons and for establishing the position of the methyl group relative to the carbonyl and oxygen functionalities within the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): If stereoisomers are a concern, NOESY can provide information about through-space proximity of protons, aiding in the determination of relative stereochemistry at chiral centers.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and providing structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds like this compound. The GC separates components of a mixture based on their volatility and interaction with the stationary phase, while the MS detector identifies and quantifies them. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (100.12 g/mol ), along with characteristic fragment ions resulting from the cleavage of bonds within the molecule. Common fragmentation pathways might involve the loss of methyl groups, CO, or ring fragmentation, providing a unique fingerprint for identification. The Kovats Retention Index (KRI) can also be used in conjunction with GC-MS for more robust identification, with a reported KRI of 807.4 on a standard non-polar column nih.govnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

While this compound is relatively volatile, LC-MS can be employed for its analysis, particularly if it is part of a complex mixture or if derivatization is used to enhance its detectability or chromatographic behavior. LC-MS combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry, making it suitable for a wider range of compounds, including those that are less volatile or thermally labile. The MS detector in LC-MS can provide molecular weight information and fragmentation data, similar to GC-MS, aiding in the confirmation of the compound's identity.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints

Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups and molecular vibrations present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A strong absorption band in the region of 1700-1750 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the cyclic ketone. Other significant bands would include C-O stretching vibrations associated with the ether linkage within the oxolane ring, typically found in the 1050-1250 cm⁻¹ range, and C-H stretching and bending vibrations for the methyl and methylene groups. These absorption patterns serve as a unique fingerprint for the compound.

Raman Spectroscopy: Raman spectroscopy offers similar information to IR spectroscopy, probing molecular vibrations. It is particularly useful for detecting symmetric vibrations and functional groups that might be weak in IR spectra. For this compound, Raman spectroscopy would also show characteristic bands for the carbonyl group and the oxolane ring structure, complementing the IR data for a comprehensive vibrational fingerprint.

Compound Name Table

| Common Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | This compound | 89364-27-2 | C₅H₈O₂ | 100.12 |

| Coffee Furanone | 2-Methyloxolan-3-one | 3188-00-9 | C₅H₈O₂ | 100.117 |

| Whiskey Lactone | 5-Butyl-4-methyloxolan-2-one | Not specified | C₉H₁₆O₂ | 156.2221 |

| 4-Methylhexan-3-one | 4-Methylhexan-3-one | 17042-16-9 | C₇H₁₄O | 114.19 |

Chiral Separation Methodologies for Enantiomeric Purity Assessment

The presence of a chiral center in this compound means it can exist as two enantiomers, which are non-superimposable mirror images of each other. For applications where stereospecificity is critical, such as in pharmaceuticals or fine chemicals, the ability to separate and quantify these enantiomers is essential. Various chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) employing chiral stationary phases (CSPs), are widely utilized for this purpose.

Chiral HPLC typically involves the use of columns packed with CSPs that are designed to interact differentially with the two enantiomers of this compound. These interactions can be based on hydrogen bonding, π-π stacking, dipole-dipole interactions, or inclusion complex formation, leading to different retention times for each enantiomer. Common CSPs include polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on silica (B1680970) gel), cyclodextrins, or protein-based phases. The mobile phase composition, flow rate, and column temperature are critical parameters that need optimization to achieve baseline separation and high resolution (Rs). Detection methods such as UV-Vis spectroscopy or mass spectrometry (MS) are commonly coupled with chiral HPLC to quantify the separated enantiomers.

Chiral GC can also be employed, especially if this compound is sufficiently volatile and thermally stable. Similar to chiral HPLC, chiral GC columns contain a chiral selector immobilized on the stationary phase. The separation mechanism relies on the differential partitioning of enantiomers between the mobile gas phase and the chiral stationary phase.

While specific published research detailing the chiral separation of this compound with quantitative data (e.g., resolution values, enantiomeric excess percentages) was not found in the initial search, the general principles of chiral chromatography are directly applicable. For instance, a study might report the use of a Chiralpak AD-H column with a mobile phase consisting of hexane (B92381) and isopropanol (B130326) for HPLC, aiming to achieve a resolution (Rs) greater than 1.5 for baseline separation, and subsequently determine the enantiomeric excess (ee%) of a synthesized batch.

Table 1: Illustrative Chiral Separation Parameters for this compound

| Chromatographic Method | Stationary Phase Type | Mobile Phase Example | Detection Method | Key Performance Indicator | Typical Outcome |

| HPLC | Polysaccharide-based CSP | Hexane/Isopropanol (e.g., 90:10 v/v) | UV-Vis or MS | Resolution (Rs), Enantiomeric Excess (ee%) | Baseline separation (Rs > 1.5) of enantiomers; ee% > 98% |

| GC | Chiral Capillary Column | Helium (carrier gas) | Flame Ionization Detector (FID) or MS | Separation Factor (α), Resolution (Rs) | Separation of enantiomers with measurable α and Rs |

Note: The data in this table are illustrative and based on common practices in chiral chromatography for similar compounds. Specific experimental conditions would require optimization.

X-ray Crystallography for Solid-State Structural Determination

The process involves growing high-quality single crystals of this compound, typically from a suitable solvent or solvent mixture. These crystals are then exposed to a beam of X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the intensities and positions of these diffracted beams, computational methods can reconstruct the electron density map of the molecule, allowing for the determination of atomic coordinates.

The resulting crystallographic data provides a wealth of information, including the unit cell dimensions (a, b, c, α, β, γ), the space group (which describes the symmetry of the crystal lattice), and the number of formula units per unit cell (Z). The R-factor (e.g., R1 or R(F)) is a measure of the agreement between the observed and calculated structure factors, indicating the quality of the structural refinement.

While specific published crystallographic data for this compound was not directly retrieved in the initial search, the technique is standard for characterizing organic molecules. A typical X-ray crystallographic study would yield parameters such as those presented in the table below, detailing the dimensions of the unit cell and the symmetry of the crystal. For example, a crystal might be found to crystallize in the orthorhombic system with a specific space group, providing insights into the molecule's packing and potential for hydrogen bonding or other intermolecular forces.

Table 2: Illustrative Crystallographic Data for this compound

| Crystallographic Parameter | Value (Example) | Unit | Significance |

| Crystal System | Orthorhombic | - | Defines the overall symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | - | Specifies the symmetry operations within the unit cell. |

| Unit Cell Parameters | |||

| a | 7.5 | Å | Length of the 'a' axis. |

| b | 9.0 | Å | Length of the 'b' axis. |

| c | 11.2 | Å | Length of the 'c' axis. |

| α | 90.0 | deg | Angle between 'b' and 'c' axes. |

| β | 90.0 | deg | Angle between 'a' and 'c' axes. |

| γ | 90.0 | deg | Angle between 'a' and 'b' axes. |

| Z (Molecules/unit cell) | 4 | - | Number of formula units in the unit cell. |

| R1 (or R(F)) | < 0.05 | - | Goodness-of-fit for the refined structure. |

Note: The values in this table are hypothetical examples representing typical crystallographic data for a small organic molecule. Actual values would be determined experimentally.

Compound Name List:

this compound

Computational Chemistry and Theoretical Modeling of 4 Methyloxolan 3 One

Quantum Chemical Calculations of Electronic Structure and Energeticsnih.gov

Quantum chemical calculations are foundational for understanding the electronic distribution, energy levels, and molecular properties of chemical compounds. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine parameters like molecular geometry, charge distribution, dipole moment, and frontier molecular orbital energies (HOMO-LUMO gap). These calculations provide a theoretical basis for predicting a molecule's stability, reactivity, and spectroscopic properties.

For 4-Methyloxolan-3-one, computed properties derived from quantum mechanical principles offer initial insights into its characteristics. These computed values are essential for subsequent modeling studies and provide a baseline for experimental validation.

Table 1: Computed Properties of this compound

| Property | Value | Source/Method |

| Molecular Weight | 100.12 g/mol | PubChem nih.gov |

| XLogP3 | 0.2 | PubChem nih.gov |

| Computed Surface Area | 26.3 Ų | PubChem nih.gov |

| Computational Method (related) | DFT (B3LYP/6-311+G(d,p)) for related compound | Snippet |

| Transition State Energy | 142.3 kJ/mol (for chlorination step of related compound) | Snippet |

While specific electronic structure calculations for this compound are not detailed in the provided snippets, studies on related cyclic ethers and ketones often involve DFT to analyze charge distribution and reaction pathways unizar.es. Such analyses can reveal partial charges on atoms, indicating potential sites for nucleophilic or electrophilic attack, which is crucial for predicting chemical reactivity.

Conformational Analysis and Molecular Dynamics Simulationsnih.govsmolecule.com

The three-dimensional structure and dynamic behavior of a molecule are critical for its interactions. Conformational analysis aims to identify the most stable spatial arrangements of atoms within a molecule, while molecular dynamics (MD) simulations provide insights into how these structures evolve over time, including their flexibility, vibrational modes, and interactions with surrounding solvent molecules.

Studies on oxolanone derivatives suggest that the ring systems can adopt various conformations, often influenced by substituents and the presence of heteroatoms . For instance, molecular mechanics simulations on related structures predict that chair-like conformations can stabilize the molecule through hyperconjugative interactions . Molecular dynamics simulations are employed to explore the dynamic landscape of molecules, capturing transient states and providing a more comprehensive understanding of their behavior than static models alone scielo.org.mxnih.govdost.gov.pharxiv.org. For related compounds, MD simulations have been used to predict improved yields or to understand dynamic conformational changes upon binding to target proteins scielo.org.mx.

Development of Quantitative Structure-Property Relationship (QSPR) Models for Oxolanones

Quantitative Structure-Property Relationship (QSPR) models establish mathematical correlations between the chemical structure of a compound and its physical or biological properties. These models are invaluable for predicting properties of untested molecules and for guiding the design of new compounds with desired characteristics. QSPR studies typically involve the calculation of molecular descriptors (e.g., topological, electronic, geometric) and their statistical correlation with experimental property data.

Research on gamma-butyrolactone (B3396035) (GBL) derivatives, which share the oxolanone core structure, has demonstrated the utility of QSPR in predicting biological activities, such as fungicidal effects nih.govmdpi.com. These studies often employ methods like the heuristic approach to build models that correlate structural features with activity.

Table 2: QSPR Model Statistics for Gamma-Butyrolactone Derivatives

| Model Parameter | Value | Description | Source |

| R² | 0.9824 | Coefficient of determination | mdpi.com |

| F | 203.01 | F-statistic (indicates model significance) | mdpi.com |

| S² | 0.0083 | Standard error of the estimate | mdpi.com |

| Target Property | Fungicidal Activity | Against C. lagenarium | mdpi.com |

| Method | Heuristic | Model building technique | mdpi.com |

These models highlight the strong correlation between molecular structures and observed properties, aiding in the rational design of compounds with enhanced activity nih.govmdpi.comrsc.org. QSPR can also be applied to predict physicochemical properties like chromatographic retention indices or thermodynamic parameters rsc.orgnih.govresearchgate.net.

In Silico Prediction of Reactivity and Mechanistic Pathwaysnih.gov

Predicting the reactivity and elucidating reaction mechanisms of chemical compounds is crucial for synthetic chemistry and understanding biochemical processes. In silico methods, including DFT calculations, can identify transition states, calculate activation energies, and map out reaction pathways. For this compound, understanding its potential reactions is key to its synthetic utility and metabolic fate.

The oxolan-3-one moiety, being a cyclic ketone, is susceptible to various chemical transformations. For instance, studies on related methyloxolane derivatives indicate that DFT calculations can reveal charge distributions that direct electrophilic attack . The carbonyl group can undergo nucleophilic addition, while the adjacent alpha-carbons are prone to enolization and subsequent reactions. The ether linkage within the oxolane ring also influences its stability and reactivity, potentially participating in ring-opening reactions under specific conditions unizar.es. Predicting these pathways allows for the rational design of synthetic routes and the anticipation of degradation or metabolic products.

Ligand-Target Interaction Modeling for Related Oxolanone Scaffoldsnih.govsmolecule.comrasayanjournal.co.in

Ligand-target interaction modeling, primarily through molecular docking and molecular dynamics simulations, is a cornerstone of modern drug discovery and molecular design. It predicts how a small molecule (ligand) binds to a biological macromolecule (target, e.g., protein or enzyme), identifying key binding sites, affinities, and interaction patterns. Oxolanone scaffolds are found in various biologically active molecules, making this type of modeling relevant for understanding their potential therapeutic applications.

Molecular docking studies, often employing algorithms like AutoDock or iGEMDOCK, assess the binding affinity of ligands to target proteins by calculating docking scores or binding energies scielo.org.mxdost.gov.phrasayanjournal.co.innih.govmdpi.comnih.gov. These simulations can reveal crucial interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, between the ligand and amino acid residues in the target's active site scielo.org.mxrasayanjournal.co.innih.gov. For instance, studies on related scaffolds have identified specific residues like Gln136, Val238, and Thr239 as important for binding scielo.org.mx. Molecular dynamics simulations can further refine these predictions by capturing the flexibility of both the ligand and the protein, providing insights into the stability of the complex over time scielo.org.mxnih.govdost.gov.ph.

Table 3: Illustrative Docking Scores for Related Scaffolds

| Compound Class | Example Ligand | Target | Docking Score / Binding Energy | Reference Snippet |

| 1,3,4-Oxadiazole | 3a | Factor Xa (F-Xa) | Docking Score: 5612 | nih.gov |

| 1,3,4-Oxadiazole | 3a | Factor Xa (F-Xa) | ACE: -189.68 kcal/mol | nih.gov |

| Oxazepine | 7d | Cyclooxygenase-2 | Binding Energy: -109.2 kcal/mol | rasayanjournal.co.in |

| Quinoline | 17 | p-glycoprotein | Binding Energy: -9.22 kcal/mol | nih.gov |

| 2-oxoquinoline | D1 | Tubulin | Docking Score (highest) | scielo.org.mx |

These modeling approaches are instrumental in identifying potential lead compounds and optimizing their structures for enhanced efficacy and selectivity, even for less-studied scaffolds like those incorporating the oxolanone moiety smolecule.comlifechemicals.combiosolveit.de.

Applications of 4 Methyloxolan 3 One As a Chemical Intermediate and in Materials Science

Strategic Utility as a Chiral Building Block in Complex Organic Synthesis

Chiral lactones are highly valued in organic synthesis as versatile building blocks for the construction of complex, stereochemically defined molecules. These structures are prevalent in a wide array of biologically active natural products and pharmaceuticals. The enantioselective synthesis of chiral lactones is a significant area of research, with methods such as asymmetric hydrogenation of ketoesters being developed to achieve high yields and enantioselectivities.

While specific research detailing the use of 4-Methyloxolan-3-one as a chiral building block is not extensively documented in readily accessible literature, its structure suggests potential for such applications. The presence of a stereocenter at the 4-position allows for the existence of enantiomers, which could be used to introduce specific stereochemistry in the synthesis of more complex chiral molecules. The development of efficient methods for the enantioselective synthesis of substituted γ-lactones underscores the importance of such compounds as intermediates in the preparation of pharmaceuticals and other bioactive molecules. acs.orgnih.govrsc.orgrsc.org

Intermediate in the Synthesis of Fine and Specialty Chemicals

This compound, with the chemical formula C5H8O2 and CAS number 89364-27-2, is categorized as a chemical intermediate. nih.gov This classification indicates its primary role as a starting material or an intermediate step in the synthesis of other, often more complex, chemical compounds. The furanone core is a key structural motif found in numerous natural products and biologically active compounds, making its derivatives valuable in various chemical industries. researchgate.netresearchgate.net

Precursors for Pharmaceutical Scaffolds

The tetrahydrofuran (B95107) ring, a core component of this compound, is a structural feature in a variety of natural products and synthetic compounds with pharmaceutical applications. wikipedia.org Chiral γ-lactones, a class to which this compound belongs, are considered important building blocks for pharmaceuticals due to their prevalence in bioactive molecules. acs.org The synthesis of functionalized furanones is a key step in creating novel compounds with potential therapeutic activities, including anticancer properties. researchgate.net Although direct evidence of this compound's use in specific pharmaceutical scaffolds is not prominent in the literature, the general importance of the furanone and lactone moieties in drug discovery suggests its potential as a precursor.

Table 1: Examples of Bioactive Molecules Containing Furanone or Lactone Scaffolds

| Compound Class | Therapeutic Area | Reference |

| Furanone Derivatives | Anticancer | researchgate.net |

| Chiral Lactones | Various (e.g., Anti-HIV) | nih.gov |

| α-Spiro-γ-lactones | Selective modulators of the 5-HT7 receptor | acs.org |

Applications in Agrochemical Synthesis

Contributions to Polymer Chemistry and Advanced Materials

The tetrahydrofuran (THF) moiety is a significant component in polymer science, primarily through the polymerization of THF itself to produce polytetrahydrofuran (PTHF), a versatile polyether. researchgate.netmdpi.com PTHF is used in the production of adhesives, elastomers, and biomedical materials. mdpi.com

Monomer Applications in Polymerization Processes

There is limited direct evidence to suggest that this compound is commonly used as a monomer in polymerization processes. The ring-opening polymerization (ROP) of cyclic ethers and lactones is a common method for producing polyesters and polyethers. nih.govmdpi.com For example, 2-methyltetrahydrofuran (B130290), a related compound, has been explored in copolymerization with other monomers like β-butyrolactone to create biodegradable poly(ester-co-ether)s. rsc.org The presence of the ketone group in this compound could potentially complicate ring-opening polymerization compared to simpler cyclic ethers. However, the field of polymer chemistry is continually exploring new monomers, and the possibility of its use in specialized polymerization reactions cannot be entirely ruled out.

Role in Modifying Polymer Properties for Enhanced Performance

The modification of existing polymers to enhance their properties is a key area of materials science. One common technique is polymer grafting, where new chemical moieties are attached to a polymer backbone. nih.govyoutube.com While there is no specific literature describing the use of this compound for modifying polymer properties, one could envision scenarios where its chemical functionality is exploited. For instance, the ketone group could potentially be used as a reactive site for grafting onto polymers with complementary functional groups, thereby altering the surface properties, solubility, or other characteristics of the original polymer. The synthesis of side-chain functionalized polytetrahydrofuran derivatives demonstrates the interest in modifying the basic PTHF structure to tune its properties. mdpi.com

Development of Biodegradable Polymer Systems

While direct, extensive research on the use of this compound as a primary monomer for the development of biodegradable polymer systems is not widely documented in publicly available scientific literature, its structural similarity to other lactones, particularly γ-butyrolactone (GBL) and its derivatives, allows for an informed discussion of its potential in this field. The synthesis of biodegradable polyesters through the ring-opening polymerization (ROP) of cyclic esters is a well-established and significant area of materials science.

The potential for this compound to be used in creating biodegradable polymers is rooted in the reactivity of its lactone ring. The presence of a methyl group at the 4-position could influence its polymerizability and the properties of the resulting polymer. Generally, the ROP of five-membered lactones like γ-butyrolactone has been considered challenging due to low ring strain, often requiring specific catalysts or conditions to achieve high molecular weight polymers. researchgate.net However, recent advancements have demonstrated the successful polymerization of GBL and its derivatives, opening possibilities for a wider range of monomers, including substituted versions like this compound. techtimes.comrsc.org

The methyl substituent on the oxolane ring is expected to impact the resulting polymer's properties. For instance, it could affect the material's crystallinity, thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm), and its degradation rate. The introduction of methyl groups along a polyester (B1180765) backbone typically reduces crystallinity and can lower the Tg, leading to more amorphous and flexible materials. This can be advantageous for creating tunable biodegradable materials for various applications.

Furthermore, this compound could potentially be used as a comonomer in copolymerizations with other lactones like ε-caprolactone or lactide. rsc.org This approach is a common strategy to tailor the properties of biodegradable polyesters. Incorporating a substituted lactone like this compound into a copolymer could modify the degradation profile, mechanical strength, and thermal characteristics of the final material. For example, the copolymerization of glycolide (B1360168) with various lactones, including γ-butyrolactone, has been explored to create a range of copolyesters with diverse properties. researchgate.net

While specific research data on the homopolymerization or copolymerization of this compound is not available, the broader context of furan-based renewable monomers and polymers suggests a growing interest in utilizing such bio-derived molecules for sustainable materials. bohrium.comnih.gov Furan (B31954) derivatives are recognized as valuable platform molecules for the synthesis of biobased polyesters and polyamides. researchgate.net

Hypothetical Polymer Properties

Based on the polymerization of structurally similar lactones, we can hypothesize the potential properties of a homopolymer derived from this compound. The data in the table below is illustrative and based on general trends observed in polyester chemistry, not on experimental results for Poly(this compound).

| Property | Hypothetical Value for Poly(this compound) | Rationale based on Analogous Polymers |

| Glass Transition Temperature (Tg) | -40 to -20 °C | The methyl group may slightly increase Tg compared to Poly(γ-butyrolactone) (P4HB) due to restricted chain mobility. P4HB has a Tg of -48 to -51°C. nih.govresearchgate.net |

| Melting Temperature (Tm) | 40 to 60 °C | The methyl group could disrupt crystal packing, potentially lowering the Tm compared to P4HB (53-60°C). nih.govresearchgate.net |

| Tensile Strength | 30 - 60 MPa | Expected to be in a similar range to other biodegradable polyesters like P4HB (around 50 MPa). nih.govresearchgate.net |

| Biodegradation Rate | Moderate | The presence of the methyl group might slightly hinder enzymatic attack compared to an unsubstituted backbone, but the ester linkages would ensure biodegradability. |

It is important to emphasize that the development of biodegradable polymer systems from this compound remains a prospective area of research. Experimental studies would be necessary to validate its polymerizability, characterize the resulting polymers, and assess their degradation behavior and suitability for various applications in materials science.

Biochemical and Mechanistic Studies of 4 Methyloxolan 3 One Interactions in Vitro Focus

Investigation of Enzyme-Substrate Interactions and Modulation of Enzymatic Activity

There is no specific data in the reviewed scientific literature detailing the in vitro investigation of enzyme-substrate interactions for 4-Methyloxolan-3-one. Studies identifying specific enzymes that are inhibited or activated by this compound, or kinetic analyses of its modulatory effects, have not been found.

Elucidation of Molecular Target Binding and Specificity

The molecular targets to which this compound binds have not been elucidated in the available literature. Consequently, information regarding its binding affinity, specificity for particular receptors or proteins, and the structural basis for any such interactions is currently unavailable.

Use as a Chemical Probe for Interrogating Biological Systems

The application of this compound as a chemical probe for interrogating biological systems has not been described in the scientific literature reviewed. The characteristics required for a chemical probe, such as high potency, specificity, and a well-understood mechanism of action, have not been established for this compound.

Environmental Considerations and Sustainable Aspects of 4 Methyloxolan 3 One

Development of Sustainable and Eco-Friendly Production Routes

The development of sustainable production methods for chemicals is a cornerstone of green chemistry, aiming to utilize renewable feedstocks and minimize environmental impact. While specific research on the synthesis of 4-methyloxolan-3-one from renewable resources is not extensively documented, insights can be drawn from the production of structurally similar compounds.

For instance, the synthesis of the related compound 2-methyltetrahydrofuran-3-one, also known as coffee furanone, has been achieved through a process utilizing lactic acid. wikipedia.org This method is noted for its simplicity, high conversion rate, and low pollution, representing a move towards more environmentally friendly chemical synthesis. wikipedia.org Lactic acid is readily available from the fermentation of carbohydrates, positioning it as a renewable feedstock.

Furthermore, the production of other related green solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), from renewable sources like corncobs and bagasse is well-established. sigmaaldrich.com The process for producing 2-MeTHF often involves the conversion of biomass-derived levulinic acid to γ-valerolactone (GVL), which is then further processed. researchgate.netwikipedia.org These established pathways from biomass to cyclic ethers and ketones suggest the feasibility of developing similar bio-based routes for this compound. Biocatalysis, using enzymes to perform chemical reactions, offers another promising avenue for the sustainable synthesis of such compounds, often providing high selectivity and milder reaction conditions. nih.gov

The potential for creating this compound from bio-based starting materials aligns with the principles of green chemistry by reducing reliance on petrochemical feedstocks. Further research into biocatalytic and chemocatalytic routes from renewable resources could solidify the sustainable credentials of this compound.

| Feedstock | Potential Sustainable Route | Related Compound Example |

| Carbohydrates | Fermentation to Lactic Acid -> Chemical Synthesis | 2-Methyltetrahydrofuran-3-one |

| Lignocellulosic Biomass | Conversion to Levulinic Acid -> γ-Valerolactone -> Chemical Synthesis | 2-Methyltetrahydrofuran |

Environmental Fate and Biodegradation Studies

Understanding the environmental fate of a chemical—its persistence, mobility, and degradation pathways—is crucial for assessing its long-term environmental impact. nih.govitrcweb.org Specific studies on the environmental fate and biodegradation of this compound are limited. However, by examining the behavior of analogous structures like tetrahydrofuran (B95107) (THF), we can infer potential pathways.

THF is not considered readily biodegradable; however, several microorganisms have been identified that can degrade it. nih.govencyclopedia.pub The microbial degradation of THF is typically initiated by a monooxygenase enzyme, which hydroxylates the molecule to form 2-hydroxytetrahydrofuran. encyclopedia.pubnih.gov This intermediate can then undergo ring-opening to form 4-hydroxybutanal, which is further oxidized and eventually mineralized to carbon dioxide and water. nih.gov

Given the structural similarity, it is plausible that this compound could undergo a similar biodegradation process. The methyl group and the ketone functional group may influence the rate and pathway of degradation. The persistence and mobility of such organic compounds in soil and water are key factors in determining their potential to contaminate ecosystems. nih.gov Persistent and mobile substances have a higher propensity to contaminate water resources. nih.gov Therefore, specific studies are needed to determine the half-life of this compound in various environmental compartments and its potential for bioaccumulation.

Hypothetical Biodegradation Pathway of Tetrahydrofuran Analogs:

Hydroxylation: Introduction of a hydroxyl group by monooxygenase enzymes.

Ring Cleavage: Opening of the furanone ring to form an aliphatic intermediate.

Oxidation: Further oxidation of the aliphatic chain.

Mineralization: Complete breakdown to CO2 and H2O.

Further research should focus on laboratory and field studies to determine the specific degradation pathways and rates for this compound to accurately assess its environmental risk profile.

Evaluation of Potential for Green Solvent Applications

The search for green solvents is a significant focus of sustainable chemistry, aiming to replace hazardous traditional solvents with safer and more environmentally benign alternatives. sigmaaldrich.com A comprehensive assessment of a solvent's "greenness" considers factors such as its origin (renewable or not), toxicity, biodegradability, and performance in chemical processes. ualg.pt

While this compound is not yet established as a green solvent, its properties and those of its isomers suggest potential in this area. For example, the related compound 2-methyltetrahydrofuran (2-MeTHF) is recognized as a bio-based solvent with a favorable environmental profile, serving as a greener alternative to solvents like tetrahydrofuran and dichloromethane. nih.govnih.gov Another isomer, 2-methyltetrahydrofuran-3-one, is noted for its low toxicity and application in green chemistry initiatives. chemimpex.com

The physical and chemical properties of this compound, such as its polarity and boiling point, would need to be thoroughly evaluated to determine its suitability for various applications. Its potential derivation from renewable resources is a significant advantage. rsc.org A full evaluation would involve comparing its performance against established solvents in various chemical reactions, as well as a comprehensive toxicological and ecotoxicological assessment. researchgate.net

| Property | Relevance to Green Solvent Potential |

| Renewable Origin | Reduces reliance on fossil fuels and contributes to a circular economy. |

| Low Toxicity | Minimizes health risks to workers and consumers. |

| Biodegradability | Prevents persistence and accumulation in the environment. |

| High Boiling Point | Can reduce volatile organic compound (VOC) emissions. |

| Low Peroxide Formation | Enhances safety in storage and use compared to some ether solvents. |

Based on the favorable characteristics of its isomers, this compound warrants further investigation as a potential green solvent.

Advanced Analytical and Interdisciplinary Research on 4 Methyloxolan 3 One

Advanced Volatile Organic Compound (VOC) Profiling Methodologies

Analytical Detection and Quantification in Complex Natural Matrices (e.g., Food and Beverage Aromas)

Detecting and quantifying 4-Methyloxolan-3-one in food and beverage aromas requires techniques that combine high sensitivity with robust extraction capabilities. Solvent-assisted flavor evaporation (SAFE) is a highly effective vacuum distillation method for isolating volatile and semi-volatile compounds from non-volatile matrices, minimizing the loss of thermosensitive components and preserving the original flavor profile. Another prevalent technique is Solid-Phase Microextraction (HS-SPME), which is widely used for its simplicity and efficiency in extracting VOCs from the headspace of a sample for subsequent analysis.

For separation and detection, Gas Chromatography-Mass Spectrometry (GC-MS) is the most important analytical technique. In this process, neutral aroma molecules are ionized, typically through electron ionization, and then identified by a mass spectrometer based on their mass-to-charge ratio and fragmentation patterns. When coupled with Gas Chromatography-Olfactometry (GC-O), which allows sensory panelists to assess the odor of compounds as they elute from the GC column, researchers can pinpoint which specific volatiles are aroma-active. The contribution of an aroma compound is often evaluated using its Odor Activity Value (OAV), which is the ratio of its concentration to its odor threshold. A compound with an OAV greater than 1 is considered a key contributor to the aroma profile.

Methodologies for Characterization of Trace Aroma Compounds

Aroma Extract Dilution Analysis (AEDA) is a key methodology in this area. It involves the stepwise dilution of an aroma extract, with GC-O analysis performed at each step. The highest dilution at which a compound can still be detected by the human nose determines its flavor dilution (FD) factor, providing a measure of its aroma potency. This approach ensures that the most impactful aroma compounds are identified, even if they are present in trace concentrations. By combining these advanced methodologies, a comprehensive profile of the key aroma compounds in a complex matrix can be established.

Table 1: Advanced Methodologies for VOC Profiling

| Methodology | Principle | Application in this compound Analysis |

|---|---|---|

| HS-SPME | Headspace Solid-Phase Microextraction | Extraction of volatile compounds from food/beverage samples for GC-MS analysis. |

| SAFE | Solvent-Assisted Flavor Evaporation | Gentle, high-vacuum distillation to isolate thermosensitive aroma compounds. |

| GC-MS | Gas Chromatography-Mass Spectrometry | Separation, identification, and quantification of volatile compounds. |

| GC-O | Gas Chromatography-Olfactometry | Sensory detection of aroma-active compounds as they elute from the GC. |

| AEDA | Aroma Extract Dilution Analysis | Determines the potency of aroma compounds via sequential dilution and GC-O. |

| Flavoromics | Integrated Approach | Combines instrumental data (GC-MS) with sensory data (GC-O, OAVs) to create a full aroma profile. |

Novel Analytical Methodologies for Trace Detection and Isomer Differentiation

The ongoing development of analytical chemistry provides new tools for detecting compounds at ever-lower concentrations and for distinguishing between structurally similar molecules such as isomers.

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) represents a significant leap forward in separation science. This technique provides enhanced resolution, allowing for the separation of compounds that would typically co-elute in traditional one-dimensional GC. This is particularly valuable for analyzing the complex VOC profiles of natural products, enabling the identification of hundreds or even thousands of compounds in a single run.

For highly accurate quantification, especially at trace levels, stable isotope dilution analysis (SIDA) is the gold standard. This method involves adding a known amount of a stable isotope-labeled version of the target analyte (e.g., ¹³C-labeled this compound) to the sample as an internal standard. Because the labeled standard has nearly identical chemical and physical properties to the natural compound, it can correct for losses during sample preparation and analysis, leading to highly precise and accurate quantification.

Furthermore, the differentiation of isomers, particularly chiral enantiomers which can have distinct sensory properties, is a critical analytical challenge. Chiral gas chromatography is the most versatile and accurate technique for this purpose. chromatographyonline.com It utilizes capillary columns with a chiral stationary phase (CSP), often based on derivatized cyclodextrins. chromatographyonline.comnih.gov These phases create a chiral environment where enantiomers interact differently, resulting in different retention times and allowing for their separation and individual quantification. chromatographyonline.comchromtech.net.auresearchgate.net The ability to resolve enantiomers is crucial for authenticity studies, flavor development, and understanding biochemical pathways. chromatographyonline.com

Table 2: Novel Methodologies for Trace Detection and Isomer Differentiation

| Methodology | Principle | Specific Application |

|---|---|---|

| GCxGC-TOFMS | Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry | Enhanced separation of co-eluting compounds in highly complex matrices. |

| SIDA | Stable Isotope Dilution Analysis | Highly accurate quantification of trace compounds using a labeled internal standard. |

| Chiral GC | Gas Chromatography with Chiral Stationary Phase | Separation and quantification of enantiomers and other stereoisomers. chromatographyonline.com |

Future Directions in Chemical Engineering and Industrial Process Optimization for Oxolanones

The industrial production of oxolanones, including this compound, is evolving with a strong emphasis on sustainability, efficiency, and the use of renewable resources. Future developments in chemical engineering are focused on creating greener, more economically viable synthesis routes and optimizing existing industrial processes. migrationletters.com